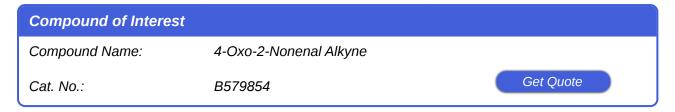




Application Notes and Protocols: 4-Oxo-2-Nonenal Alkyne in Neurodegenerative Disease Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis are characterized by progressive neuronal loss. A key pathological feature in these conditions is oxidative stress, which leads to the peroxidation of lipids and the generation of reactive aldehydes. Among these, 4-oxo-2-nonenal (4-ONE) is a highly reactive α,β -unsaturated aldehyde that readily forms covalent adducts with proteins, altering their structure and function.[1][2] This adduction is a critical mechanism of cellular damage and has been implicated in the pathogenesis of neurodegenerative disorders.[3][4]

4-Oxo-2-Nonenal Alkyne (4-ONE-A) is a powerful chemical probe for investigating the role of 4-ONE in neurodegeneration. This molecule retains the reactive aldehyde moiety of 4-ONE, allowing it to form adducts with cellular proteins. The addition of a terminal alkyne group enables the use of "click chemistry," a highly specific and efficient bioorthogonal reaction, to attach reporter tags such as biotin or fluorescent dyes to the adducted proteins.[5][6][7] This allows for the enrichment, identification, and quantification of 4-ONE-targeted proteins, providing valuable insights into the molecular mechanisms of neurotoxicity and potential therapeutic targets.[3][8]

Applications of 4-Oxo-2-Nonenal Alkyne



- Identification of Protein Targets: 4-ONE-A enables the identification of specific proteins that are susceptible to adduction by 4-ONE in various models of neurodegenerative diseases, including cultured neuronal cells and brain tissue homogenates.[5][6]
- Validation of Therapeutic Targets: By understanding which proteins are modified by 4-ONE, researchers can validate new therapeutic targets aimed at preventing or reversing this damage.
- Drug Discovery Screening: 4-ONE-A can be used in high-throughput screening assays to identify compounds that inhibit the formation of 4-ONE-protein adducts.
- Mechanistic Studies: This probe allows for the detailed investigation of the downstream cellular consequences of 4-ONE adduction, including effects on signaling pathways, protein aggregation, and cell death.[9][10]

Quantitative Data Summary

The following table summarizes key quantitative data related to the effects of 4-ONE in neuronal models. While specific data for 4-ONE-Alkyne is still emerging, the data for the parent compound, 4-ONE, provides a strong rationale for its use as a probe.



Parameter	Cell Line	Value	Reference
Neurotoxicity	Human Neuroblastoma Cells	4-ONE is 4-5 times more neurotoxic than 4-hydroxy-2-nonenal (HNE) at concentrations near the threshold of lethality.	[2]
Protein Reactivity	Model Proteins (Ribonuclease A, β- lactoglobulin)	4-ONE is 6-31 times more reactive with proteins than HNE based on t1/2 measurements.	[2]
Identified Adduction Sites (using aHNE probe)	Intact RKO Cells	398 protein alkylation events (386 cysteine, 12 histidine)	[3]

Signaling Pathways and Experimental Workflows Signaling Pathway of 4-ONE Induced Neuronal Stress

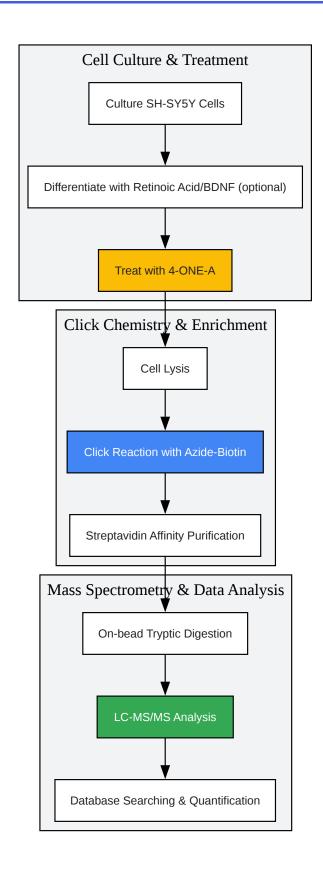
The adduction of cellular proteins by 4-ONE can disrupt critical signaling pathways involved in cell survival and death. One such pathway is the PI3K/Akt/mTOR signaling cascade, which is a central regulator of neuronal survival. 4-ONE adduction can lead to the inhibition of Akt, a key kinase in this pathway. This, in turn, can disinhibit GSK-3β, leading to the phosphorylation and degradation of proteins like CRMP2, which is important for microtubule stability and axonal health. The disruption of these pathways contributes to the neurotoxicity observed in neurodegenerative diseases.[9][11]

4-ONE-A Induced Neuronal Stress Pathway

Experimental Workflow for Identification of 4-ONE-A Protein Targets

The following workflow outlines the key steps for identifying protein targets of 4-ONE-A in a neuronal cell model such as SH-SY5Y neuroblastoma cells.





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